Electronic Structure: CoAsS Semiconductor Band Gap vs. CoS₂ Metallic Conduction
Cobaltite exhibits a semiconducting character with an indirect band gap of 1.06 eV as determined by DFT calculations under ambient pressure [1]. In contrast, cattierite (CoS₂) displays metallic conduction with a resistivity of 10⁻⁶ to 10⁻⁴ ohm-m [2]. This fundamental difference in electronic behavior dictates that CoAsS and CoS₂ cannot be used interchangeably in electronic or thermoelectric applications, as the band gap in CoAsS enables semiconductor functionality (e.g., as a potential thermoelectric material) that is absent in the metallic CoS₂.
| Evidence Dimension | Electronic band gap |
|---|---|
| Target Compound Data | 1.06 eV indirect band gap |
| Comparator Or Baseline | CoS₂ (cattierite): metallic, resistivity 10⁻⁶ to 10⁻⁴ ohm-m |
| Quantified Difference | CoAsS is a 1.06 eV band gap semiconductor; CoS₂ is a metal with negligible band gap |
| Conditions | DFT-GGA calculations for CoAsS at P=0 GPa; experimental resistivity measurements for CoS₂ |
Why This Matters
Procurement for semiconductor or thermoelectric research must specify CoAsS rather than CoS₂, as the latter lacks the requisite electronic structure.
- [1] Investigation of Some Physical Properties of CoAsS Crystal Under Pressure. Cumhuriyet Science Journal, 2021, 42(3), 625-632. View Source
- [2] Physical Properties of Ore Minerals. Zonge International. View Source
